molecular formula C14H19ClN2O2 B3386561 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide CAS No. 736948-82-6

2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide

Cat. No.: B3386561
CAS No.: 736948-82-6
M. Wt: 282.76 g/mol
InChI Key: IOXPLAHNJGONKH-UHFFFAOYSA-N
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Description

2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide is an organic compound with a complex structure that includes a chloro group, a carbamoyl group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 2-methylphenylamine and propylamine.

    Formation of Intermediate: The 2-methylphenylamine is reacted with chloroacetyl chloride to form 2-chloro-N-(2-methylphenyl)acetamide.

    Carbamoylation: This intermediate is then treated with phosgene to introduce the carbamoyl group, forming 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}acetamide.

    Final Step: The final step involves the reaction of this intermediate with propylamine under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted amides.

    Hydrolysis Products: 2-methylphenylamine and propionic acid.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide involves its interaction with specific molecular targets. For instance, if used as a drug, it might inhibit or activate certain enzymes or receptors, leading to a therapeutic effect. The exact pathways would depend on the specific application and modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-ethylacetamide
  • 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-butylacetamide
  • 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-isopropylacetamide

Uniqueness

Compared to these similar compounds, 2-chloro-N-{[(2-methylphenyl)carbamoyl]methyl}-N-propylacetamide offers a unique balance of hydrophobic and hydrophilic properties, making it particularly versatile in various chemical reactions and applications. Its specific structure allows for targeted modifications, enhancing its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-[(2-chloroacetyl)-propylamino]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-3-8-17(14(19)9-15)10-13(18)16-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPLAHNJGONKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)NC1=CC=CC=C1C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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